molecular formula C12H16ClNO2 B6614002 2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide CAS No. 40023-20-9

2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide

Cat. No.: B6614002
CAS No.: 40023-20-9
M. Wt: 241.71 g/mol
InChI Key: IKZBNROYPLBSNS-UHFFFAOYSA-N
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Description

Contextualization of Acetamide Derivatives in Synthetic Chemistry Research

Acetamide derivatives are a cornerstone of organic and medicinal chemistry, characterized by the presence of an amide functional group linked to an acetyl moiety. The N-arylacetamide scaffold, in particular, is a privileged structure found in a vast array of biologically active molecules and functional materials. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemicals. Researchers frequently utilize the amide bond's stability and the reactivity of the associated aromatic ring to build molecular complexity. The N-aryl bond formation is a key step in their synthesis, with transition-metal-mediated methods such as the Buchwald–Hartwig and Ullmann-type reactions being standard procedures for their construction.

Significance of Chlorinated Organic Compounds in Advanced Synthetic Transformations

The incorporation of chlorine atoms into organic molecules provides a powerful tool for synthetic chemists. Chlorinated compounds are highly valued as versatile intermediates due to the unique reactivity of the carbon-chlorine bond. The chlorine atom can act as a good leaving group in nucleophilic substitution reactions, enabling the introduction of a wide range of other functional groups.

The chloroacetyl group, specifically, is a bifunctional chemical entity. The acyl chloride is highly reactive, readily forming stable amide or ester bonds. chemicalbook.com Simultaneously, the chlorine atom on the adjacent carbon provides a reactive site for subsequent nucleophilic substitutions. chemicalbook.comchemicalbook.com This dual reactivity makes chloroacetylating agents like chloroacetyl chloride indispensable reagents for constructing complex molecules, including many herbicides and active pharmaceutical ingredients. wikipedia.orgresearchgate.net The presence of the chloroacetyl group in A-861 suggests its potential as a versatile building block for further chemical elaboration.

Overview of Current Research Trajectories and Identified Knowledge Gaps for 2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide

However, extensive research exists for the closely related analogue, 2-chloro-N-(4-methoxyphenyl)acetamide . nih.govresearchgate.netresearchgate.net This simpler molecule, which lacks the propyl chain of A-861, has been synthesized and utilized as a precursor in the development of novel monomers and materials. researchgate.netresearchgate.net Studies on this analogue demonstrate the utility of the chloroacetamide moiety as a reactive handle for further functionalization.

The primary knowledge gap, therefore, is the complete absence of experimental data for A-861. Key research trajectories that remain to be explored include:

Synthesis: Development of an efficient and scalable synthetic route to A-861.

Reactivity: Investigation into the chemical transformations of both the chloroacetyl group and the N-[1-(4-methoxyphenyl)propyl] moiety.

Applications: Exploration of its potential as a synthetic intermediate, a biologically active agent, or a functional material precursor.

The established utility of its structural components suggests that A-861 is a molecule with considerable untapped potential, warranting future investigation to fill these fundamental gaps in the chemical literature.

Data Tables

Table 1: Physicochemical Properties of this compound (A-861) Data sourced from PubChem CID 43231113 and is computationally generated. nih.gov

PropertyValue
Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
XLogP3 2.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4
Exact Mass 241.0869568 g/mol
Monoisotopic Mass 241.0869568 g/mol
Topological Polar Surface Area 38.3 Ų
Heavy Atom Count 16
Complexity 244

Table 2: Comparison of A-861 with a Studied Analogue

Compound NameStructureMolecular FormulaKey DifferenceResearch Status
This compound (A-861)Structure of A-861C12H16ClNO2Contains a propyl group on the amide nitrogen.No published experimental studies found. nih.gov
2-chloro-N-(4-methoxyphenyl)acetamideStructure of AnalogueC9H10ClNO2Lacks the propyl group; direct N-phenyl linkage.Synthesized and used as an intermediate in material science. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-11(14-12(15)8-13)9-4-6-10(16-2)7-5-9/h4-7,11H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZBNROYPLBSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloro N 1 4 Methoxyphenyl Propyl Acetamide

Retrosynthetic Analysis and Strategic Key Precursor Identification

A retrosynthetic analysis of 2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide reveals that the primary disconnection is the amide bond. This C-N bond cleavage points to two key precursors: 1-(4-methoxyphenyl)propan-1-amine and a chloroacetylating agent, such as chloroacetyl chloride. The synthesis of the chiral amine precursor is a critical step, as it establishes the stereogenic center of the final molecule.

Key Precursors:

PrecursorStructureRole
1-(4-methoxyphenyl)propan-1-amineChiral amine component
Chloroacetyl chlorideAcylating agent

Optimized Multi-Step Synthetic Routes

The synthesis of this compound can be achieved through a multi-step process that focuses on the efficient construction of the key chiral amine precursor followed by the formation of the amide bond.

While not the most direct route to the final product, nucleophilic substitution on an α-halo amide could be a potential pathway for introducing the arylpropyl group. However, the more common and efficient strategy involves the synthesis of the amine first, followed by acylation. The reactivity of N-aryl 2-chloroacetamides is characterized by the facile replacement of the chlorine atom by various nucleophiles researchgate.net.

The formation of the N-substituted amide linkage is a crucial step in the synthesis of this compound. The most conventional method involves the reaction of the primary amine, 1-(4-methoxyphenyl)propan-1-amine, with chloroacetyl chloride researchgate.netresearchgate.netsphinxsai.com. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Conditions for Amide Bond Formation:

AmineAcylating AgentBaseSolventTemperatureYield
Aromatic AminesChloroacetyl chlorideDBUTHFRoom Temperature75-95% sphinxsai.com
Aryl amineChloroacetyl chlorideDBUTHFRoom TemperatureHigh researchgate.net

The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in a solvent like tetrahydrofuran (THF) has been shown to be effective for the amidation of aromatic amines with chloroacetyl chloride, providing high yields at room temperature researchgate.netsphinxsai.com.

The stereogenic center in this compound originates from the 1-(4-methoxyphenyl)propan-1-amine precursor. Therefore, the enantioselective synthesis of this amine is of paramount importance.

Enzymatic Synthesis of Chiral Amines: Biocatalytic methods offer a green and highly selective route to enantiopure amines. Transaminases (TAs) are particularly effective for the asymmetric synthesis of chiral amines from prochiral ketones nih.gov. For instance, transaminases can be used for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives from the corresponding ketones with high conversion and enantiomeric excess . Immobilized whole-cell biocatalysts with (R)-transaminase activity have been successfully applied to produce (R)-enantiomers of disubstituted 1-phenylpropan-2-amines with over 99% enantiomeric excess .

Asymmetric Chemical Synthesis: Asymmetric hydrogenation of prochiral imines or enamines, catalyzed by chiral metal complexes, is another powerful method for producing enantiomerically enriched amines.

Once the enantiopure amine is obtained, the subsequent acylation with chloroacetyl chloride is not expected to affect the existing stereocenter. However, careful selection of reaction conditions is necessary to avoid any potential racemization.

Novel Catalytic Applications in the Synthesis of this compound

Recent advances in catalysis offer more efficient and sustainable alternatives to traditional amide bond formation methods.

Organocatalysis: Organocatalysts, such as the bicyclic guanidine, have been shown to be highly efficient in promoting the formation of N-aryl amides under mild conditions nih.gov. These metal-free catalysts offer a sustainable pathway to amide scaffolds nih.gov. For instance, the ring-opening of lactones with aromatic amines can be effectively catalyzed by organic bases nih.gov.

Metal Catalysis: Copper-catalyzed amidation of arylboronic acids with nitriles provides a complementary method for the synthesis of N-arylamides organic-chemistry.org. Water-soluble porphyrazinato copper(II) complexes have also been used as reusable catalysts for the synthesis of N-substituted amides from nitriles and primary amines in water, offering a green catalytic system scielo.br.

Implementation of Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles is crucial for developing sustainable synthetic routes to this compound.

Use of Alternative Solvents: Traditional solvents for amide coupling reactions, such as dichloromethane (CH2Cl2) and N,N-dimethylformamide (DMF), are often hazardous. Studies have evaluated more environmentally benign alternatives like cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (2-MeTHF), and ethyl acetate (EtOAc) for common amide bond forming reactions . These alternative solvents have shown promise in replacing their more toxic counterparts without compromising reaction efficiency .

Solvent-Free Synthesis: A significant advancement in green amide synthesis is the development of solvent-free methods. One such technique involves the direct reaction of a carboxylic acid and urea in the presence of boric acid as a catalyst scispace.com. This method is rapid, efficient, and avoids the use of hazardous solvents, aligning with multiple principles of green chemistry scispace.com.

Biocatalysis: As mentioned earlier, the use of enzymes like transaminases for the synthesis of the chiral amine precursor is a prime example of green chemistry nih.gov. These reactions are typically run in aqueous media under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing waste.

Comprehensive Spectroscopic and Structural Elucidation Studies of 2 Chloro N 1 4 Methoxyphenyl Propyl Acetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For 2-chloro-N-(4-methoxyphenyl)acetamide, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments provides a complete picture of the molecular framework, including proton and carbon environments, and their connectivity.

Spectroscopic data for 2-chloro-N-(4-methoxyphenyl)acetamide has been reported as follows:

¹H NMR (DMSO-d₆, δ ppm): 10.23 (1H, s, NH), 6.93–7.5 (4H, m, J = 1.3 Hz, Harom), 4.24 (2H, s, CH₂), 3.74 (3H, s, CH₃) nih.gov.

¹³C NMR (DMSO-d₆, δ ppm): 164.13 (C=O), 155.51 (Carom—O), 131.53 (Carom—N), 113.92–120.92 (Carom), 55.23 (CH₃), 43.48 (CH₂) nih.gov.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. For 2-chloro-N-(4-methoxyphenyl)acetamide, the primary use of COSY would be to confirm the coupling within the aromatic ring system, showing cross-peaks between the ortho- and meta-protons on the p-methoxyphenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to.

The singlet at 4.24 ppm in the ¹H spectrum would correlate with the carbon signal at 43.48 ppm, confirming the -CH₂- group.

The singlet at 3.74 ppm would correlate with the carbon at 55.23 ppm, assigning them to the methoxy (B1213986) (-OCH₃) group.

The aromatic protons between 6.93-7.5 ppm would show correlations to the aromatic carbons in the 113.92–120.92 ppm range.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular puzzle.

The amide proton (10.23 ppm) would be expected to show a correlation to the carbonyl carbon (164.13 ppm) and the aromatic carbon attached to the nitrogen (131.53 ppm).

The protons of the chloromethyl group (4.24 ppm) would show a correlation to the carbonyl carbon (164.13 ppm).

The methoxy protons (3.74 ppm) would correlate to the aromatic carbon to which the methoxy group is attached (155.51 ppm).

Stereochemical Assignment through Nuclear Overhauser Effect Spectroscopy (NOESY) and Chiral NMR Methodologies

For the achiral molecule 2-chloro-N-(4-methoxyphenyl)acetamide, stereochemical assignment using techniques like NOESY and chiral NMR is not applicable as there are no stereocenters. NOESY, which identifies protons that are close in space, could be used to confirm the conformation of the molecule in solution, for instance, by observing through-space interactions between the amide proton and the ortho-protons of the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.

For 2-chloro-N-(4-methoxyphenyl)acetamide, the molecular formula is C₉H₁₀ClNO₂. The calculated exact mass is 199.0400 Da. An experimental value obtained via HRMS (ESI-MS) was reported as 199.0105 Da, which confirms the molecular formula nih.gov.

Property Value
Molecular Formula C₉H₁₀ClNO₂
Calculated Molecular Weight 199.63 g/mol
Calculated Exact Mass 199.0400063 Da
Experimental HRMS (m/z) 199.0105

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of 2-chloro-N-(4-methoxyphenyl)acetamide shows characteristic absorption bands that correspond to its key functional groups nih.gov.

Vibrational Mode Wavenumber (cm⁻¹) Functional Group
N-H Stretch3292Amide
C-H Aromatic Stretch3073Aromatic Ring
C-H Aliphatic Stretch2959-CH₂-
C=O Stretch1660Amide (Amide I band)
N-C Stretch1029Amide
C-Cl Stretch827Chloroalkane

These vibrational frequencies are consistent with the proposed structure, clearly identifying the amide linkage, the aromatic ring, and the chloroalkyl moiety.

X-ray Crystallography for Solid-State Molecular Structure Determination and Conformational Insights

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise bond lengths, bond angles, and conformational details. The crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide has been determined nih.gov.

In the solid state, the methoxy group is nearly coplanar with the phenyl ring. However, the acetamido group is twisted out of the plane of the phenyl ring by a dihedral angle of 28.87(5)° nih.gov. The conformation about the C1-C2 bond of the chloroacetamide group is described as +synclinal (+gauche), with a C11-C1-C2-O1 torsion angle of 52.89(12)° nih.gov.

The crystal packing is stabilized by a network of intermolecular hydrogen bonds, including N-H···O, C-H···O, and C-H···Cl interactions, which form a three-dimensional supramolecular structure nih.gov.

Crystal Data 2-chloro-N-(4-methoxyphenyl)acetamide
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.7719 (3)
b (Å) 10.2150 (4)
c (Å) 9.8143 (4)
β (°) 108.799 (4)
Volume (ų) 926.84 (6)
Z 4

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Stereoisomer Characterization

Chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. As 2-chloro-N-(4-methoxyphenyl)acetamide is an achiral molecule (it does not have any stereocenters and is superimposable on its mirror image), it does not exhibit optical activity. Therefore, CD and ORD spectra would be silent for this compound, and these techniques are not applicable for its characterization.

Mechanistic Investigations of 2 Chloro N 1 4 Methoxyphenyl Propyl Acetamide Reactivity

Reaction Kinetics and Thermodynamic Analysis of Transformations Involving the Acetamide Moiety

The amide bond is characterized by significant resonance stabilization, which imparts planarity and a substantial rotational barrier. Transformations involving this moiety, such as hydrolysis, are central to its chemical profile. The kinetics of these reactions are highly dependent on reaction conditions and the nature of substituents on both the nitrogen and the carbonyl carbon.

Studies on related N-aryl acetamides and chloroacetamide herbicides reveal that hydrolysis can proceed under both acidic and basic conditions, though the mechanisms differ. acs.org Base-catalyzed hydrolysis of chloroacetamides typically proceeds through an intermolecular S_N2 reaction at the α-carbon, substituting the chlorine with a hydroxyl group, rather than cleavage of the amide bond itself. acs.org However, amide cleavage can occur under more forceful conditions. acs.org

The electron-donating nature of the 4-methoxyphenyl (B3050149) group and the alkyl nature of the propyl substituent on the nitrogen atom influence the electronic properties of the amide bond. In the context of N-chlorination, research on a series of amides has shown that second-order rate constants for reactions with chlorine decrease as the electron-donating character of substituents on the amide nitrogen and carbonyl carbon increases. nih.govresearchgate.net This suggests that the electronic properties of the N-[1-(4-methoxyphenyl)propyl] group will have a measurable impact on the kinetics of reactions involving the amide nitrogen.

Table 1: Representative Kinetic and Thermodynamic Data for Related Amide Transformations
Compound/ReactionParameterValueConditionsReference
Chlorination of N-methylacetamide with -OClSecond-Order Rate Constant (k'')~2.3 M-1s-1pH > 9 nih.govresearchgate.net
Chlorination of Benzamide with -OClSecond-Order Rate Constant (k'')~0.03 M-1s-1pH > 9 nih.govresearchgate.net
Chlorination of various amidesActivation Energy (Ea)62-88 kJ/molpH 8 nih.gov
Base-catalyzed hydrolysis of AlachlorMechanismS_N2 at α-carbon2 N NaOH acs.org

Halogen Reactivity: Detailed Mechanism of Chlorination and Dechlorination Processes

The chlorine atom is a focal point of the molecule's reactivity, participating in both reactions at the nitrogen (N-chlorination) and at the α-carbon (substitution/elimination).

The nitrogen atom of a secondary amide, such as the one present in 2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide, can be chlorinated by various reagents. The mechanism is highly pH-dependent. cdnsciencepub.com In acidic to neutral solutions (pH 3-6), the active chlorinating agents are typically molecular chlorine (Cl₂), hypochlorous acid (HOCl), and species like acetyl hypochlorite (B82951) (CH₃COOCl), in decreasing order of reactivity. cdnsciencepub.com The reaction likely involves the donation of electrons from the amide nitrogen to the chlorine atom of the chlorinating agent. cdnsciencepub.comcdnsciencepub.com

Conversely, at high pH, the dominant chlorinating species is the hypochlorite ion (⁻OCl). nih.govresearchgate.net The mechanism is proposed to involve the formation of a hydrogen bond between the amide proton and the hypochlorite oxygen, which facilitates the subsequent chlorination. cdnsciencepub.comcdnsciencepub.com The rate of N-chlorination is significantly influenced by the substituents on the amide; electron-withdrawing groups on the acyl portion generally increase the reaction rate with molecular chlorinating agents, while the reverse is true for chlorination by hypochlorite ion. cdnsciencepub.comcdnsciencepub.com

The α-chloro substituent makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the facile displacement of the chlorine atom by a range of nucleophiles, including oxygen, nitrogen, and sulfur species. researchgate.netresearchgate.net This transformation typically follows an S_N2 mechanism, leading to the formation of a new bond between the α-carbon and the nucleophile. acs.org

This reactivity is the basis for the synthesis of numerous heterocyclic systems, where an initial intermolecular substitution is followed by an intramolecular cyclization. researchgate.net The α-protons of the chloroacetyl group are acidic, creating the potential for base-mediated elimination reactions to form an α,β-unsaturated amide, although nucleophilic substitution is generally the more common pathway for α-haloamides. nih.govorgoreview.com The specific outcome depends on the nature of the attacking base/nucleophile and the reaction conditions.

Reactivity of the Methoxy (B1213986) Phenyl Group: Analysis of Electrophilic Aromatic Substitution Patterns

The 4-methoxyphenyl group is highly activated towards electrophilic aromatic substitution (EAS), a class of reactions fundamental to aromatic chemistry. masterorganicchemistry.comyoutube.com The regiochemical outcome of such reactions on this compound is determined by the directing effects of the two substituents on the benzene (B151609) ring: the methoxy group and the N-propylacetamide side chain.

Methoxy Group (-OCH₃): This is a powerful activating group and a strong ortho, para-director. The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during electrophilic attack at the ortho and para positions. wikipedia.org

Given that the methoxy group is a much stronger activating group, it will dominate the directing effects. The para position is already occupied by the propylacetamide side chain. Therefore, electrophilic attack will be directed almost exclusively to the positions ortho to the methoxy group (positions 3 and 5). Steric hindrance from the adjacent propyl group might cause a slight preference for substitution at position 3 over position 5, but a mixture of both isomers is expected.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution
ReactionElectrophile (E⁺)Predicted Major Product(s)
HalogenationBr⁺, Cl⁺Substitution at positions 3 and 5
NitrationNO₂⁺Substitution at positions 3 and 5
SulfonationSO₃Substitution at positions 3 and 5
Friedel-Crafts AlkylationR⁺Substitution at positions 3 and 5

Conformational Analysis and Rotational Barriers around Amide and Propyl Linkages

The three-dimensional structure and dynamic behavior of this compound are governed by rotations around several key single bonds. The most significant of these are the C-N amide bond, the N-C(propyl) bond, and the C(aryl)-C(propyl) bond.

Amide Bond Rotation: Due to the partial double bond character arising from resonance, rotation around the central C-N amide bond is highly restricted. This leads to the existence of cis and trans planar conformers. For secondary amides like the target molecule, the trans conformation (where the α-carbon of the N-substituent and the carbonyl oxygen are on opposite sides of the C-N bond) is generally favored energetically. researchgate.netnsf.gov The energy barrier for this rotation is substantial and can be measured using dynamic NMR spectroscopy, with typical values for amides ranging from 12 to 80 kJ/mol. montana.edu

Aryl-Amide Orientation: The conformation is also defined by the dihedral angle between the plane of the phenyl ring and the plane of the amide group. In the related compound 2-chloro-N-(4-methoxyphenyl)acetamide, crystal structure analysis shows that the acetamido group is twisted out of the phenyl ring's plane by approximately 29°. nih.gov This out-of-plane rotation is a common feature in N-aryl amides, resulting from a balance between conjugative stabilization (favoring planarity) and steric repulsion between the amide group and the ortho-hydrogens of the aryl ring. nsf.gov

Propyl Linkage Conformations: Rotation around the N-C(propyl) and C(aryl)-C(propyl) bonds allows the side chain to adopt various staggered conformations. Computational and spectroscopic studies on similar molecules, such as N,N-bis(1-phenylethyl)acetamide, have been used to identify preferred rotamers and determine the energy barriers for their interconversion, which are typically lower than the amide rotation barrier. rsc.org

Table 3: Typical Rotational Energy Barriers in Related Structures
BondType of RotationTypical Barrier (ΔG)Reference
Amide (CO-N)Cis-Trans Isomerization~20-23 kcal/mol (~84-96 kJ/mol) mdpi.com
N,N-dimethylacetamide (CO-N)Methyl group exchange12-80 kJ/mol montana.edu
(E)-3-(dimethylamino)-N,N-dimethylacrylamide (Amide)Amide Rotation12.4 kcal/mol (~52 kJ/mol) nih.gov
N-benzhydrylformamide (Aryl-CH)Aryl Group Rotation2.5-9.8 kcal/mol (~10-41 kJ/mol) mdpi.com

Computational and Theoretical Chemistry of 2 Chloro N 1 4 Methoxyphenyl Propyl Acetamide

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Analogous Systems

Further research and publication in the field of computational chemistry would be required to provide the specific data and analysis requested for 2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide.

Applications and Role As a Synthetic Precursor in Advanced Organic Synthesis

Utilization of 2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide in the Construction of Complex Organic Molecules

The chloroacetamide moiety is a key functional group that allows for a variety of chemical transformations, making compounds like 2-chloro-N-(4-methoxyphenyl)acetamide valuable starting materials for more complex structures. The primary mode of reaction is the nucleophilic substitution of the chlorine atom, which is activated by the adjacent carbonyl group. tandfonline.comresearchgate.net

One notable application is in the synthesis of monomers for polymer chemistry. For instance, 2-chloro-N-(4-methoxyphenyl)acetamide has been used as a precursor to synthesize 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate. This transformation is typically achieved by reacting the chloroacetamide with a methacrylate salt, such as sodium methacrylate, in the presence of a phase transfer catalyst. researchgate.net The resulting monomer can then be polymerized to create materials with specific properties.

Furthermore, the reactivity of the C-Cl bond in N-aryl-α-chloroacetamides allows for their use in the synthesis of various heterocyclic compounds, which are significant scaffolds in medicinal and materials chemistry. tandfonline.comekb.eg Reactions with various nucleophiles can lead to the formation of rings such as thiazolidinones, thiophenes, and β-lactams. ekb.egscilit.com For example, the reaction of a related compound, 2-chloro-N-p-tolylacetamide, with thiourea and subsequent reactions with aromatic aldehydes and chloroacetyl chloride has been shown to produce β-lactam derivatives. scilit.com

The following table summarizes representative reactions of N-aryl-α-chloroacetamides in the synthesis of more complex molecules.

PrecursorReagent(s)ProductApplication
2-chloro-N-(4-methoxyphenyl)acetamideSodium methacrylate, TEBAC, NaI2-(4-methoxyphenylamino)-2-oxoethyl methacrylateMonomer for polymerization
2-chloro-N-p-tolylacetamide1. Thiourea 2. Aromatic aldehyde 3. Chloroacetyl chloride, Triethylamineβ-lactam derivativesHeterocyclic synthesis
N-aryl chloroacetamidesEthyl 2-mercaptoacetateSulfide productsSynthesis of sulfur-containing compounds
N-aryl chloroacetamidesAmmonium thiocyanate2-(arylimino)thiazolidin-4-onesHeterocyclic synthesis

Derivatization Strategies for Structural Modification and Exploration of Chemical Space

The structural framework of 2-chloro-N-(4-methoxyphenyl)acetamide offers multiple points for modification, allowing for a systematic exploration of chemical space. The most straightforward derivatization strategy involves the substitution of the chlorine atom with a wide range of nucleophiles. This allows for the introduction of diverse functional groups and the construction of libraries of related compounds. tandfonline.comresearchgate.net

The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the ease of replacement of the chlorine atom by oxygen, nitrogen, and sulfur nucleophiles. tandfonline.comresearchgate.net This has been exploited in the synthesis of various derivatives, including phenoxyacetamides and organochalcogenide compounds. ekb.egekb.eg For example, reaction with salicylaldehyde or 4-hydroxybenzaldehyde can introduce a formylphenoxy group. ekb.eg Similarly, reaction with sodium hydrogen selenide can lead to the formation of diorganyl selenide compounds. ekb.eg

Below is a table illustrating potential derivatization strategies for the N-aryl-α-chloroacetamide scaffold.

Reaction TypeNucleophileResulting Functional Group/Structure
O-AlkylationAlcohols, PhenolsEther linkage
N-AlkylationAmines, AnilinesAmine linkage
S-AlkylationThiols, ThioamidesThioether linkage
EsterificationCarboxylate saltsEster linkage
Azide SubstitutionSodium azideAzide functionality for click chemistry

These derivatization strategies are fundamental in fields like medicinal chemistry, where the synthesis of a series of analogues is crucial for structure-activity relationship (SAR) studies. A study on various N-substituted chloroacetamide derivatives has highlighted their potential as antimicrobial agents, demonstrating the value of such derivatization in discovering new bioactive molecules. ijpsr.info

Development of New Synthetic Reagents and Catalysts Utilizing the Compound Scaffold

While there is limited direct evidence of 2-chloro-N-(4-methoxyphenyl)acetamide itself being used as a scaffold for new synthetic reagents or catalysts, its structural features suggest potential in this area. The N-arylacetamide framework can be functionalized to incorporate catalytically active moieties or coordinating groups for metal catalysts.

For instance, the aromatic ring could be further substituted with phosphine ligands, N-heterocyclic carbene precursors, or other groups capable of coordinating to transition metals. The amide nitrogen could also be part of a bidentate or pincer-type ligand system. The development of such tailored ligands is a cornerstone of modern catalysis.

Although speculative for this specific compound, the broader class of N-arylacetamides has been explored in the context of directing groups for C-H activation reactions, which is a powerful tool in organic synthesis. researchgate.net By modifying the aryl group or the acetamide functionality, it is conceivable to design new directing groups that could enable novel C-H functionalization reactions.

The modular synthesis of N-arylacetamides allows for the systematic variation of both the aryl and the acyl components, which could be leveraged to fine-tune the electronic and steric properties of a potential catalyst or reagent built upon this scaffold.

Advanced Analytical Method Development for Research Purity and Quantification

Chromatographic Methodologies for Isolation, Purity Assessment, and Enantiomeric Separation

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For 2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve distinct but complementary roles.

HPLC is the premier technique for assessing the purity of non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically the first choice due to the compound's moderate polarity.

Purity Assessment: Method development for purity analysis focuses on achieving baseline separation of the main compound from any potential impurities, such as starting materials, reagents, or side-products from the synthesis. A typical starting point would involve a C18 stationary phase, which separates compounds based on hydrophobicity. Optimization involves adjusting the mobile phase composition, pH, and column temperature to achieve optimal resolution and peak shape.

Table 1: Proposed RP-HPLC Method Parameters for Purity Analysis
ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseA: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
GradientStart at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 230 nm
Injection Volume10 µL

Enantiomeric Separation: The structure of this compound contains a chiral center at the carbon atom of the propyl group bonded to the nitrogen. Therefore, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they can have different biological activities. This requires a specialized chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds. nih.gov The separation mechanism on these phases involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector.

Table 2: Proposed Chiral HPLC Method for Enantiomeric Separation
ParameterCondition
ColumnCellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, 250 mm x 4.6 mm, 5 µm
Mobile PhaseIsocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v)
Flow Rate0.8 mL/min
Column Temperature25 °C
DetectionUV at 230 nm
Injection Volume5 µL

While the target compound itself may have limited volatility, GC is an invaluable tool for monitoring the presence of volatile starting materials (e.g., chloroacetyl chloride) or low molecular weight byproducts that may be present as impurities. When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and structural information for unequivocal identification of these trace components.

A typical GC method would employ a non-polar or medium-polarity capillary column and a temperature gradient to separate compounds based on their boiling points and interactions with the stationary phase.

Table 3: Proposed GC-MS Method for Volatile Impurity Profiling
ParameterCondition
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane)
Carrier GasHelium at 1.2 mL/min (constant flow)
Inlet Temperature250 °C
Oven ProgramStart at 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
DetectorMass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-450

Quantitative Analytical Techniques for Research Scale Material Characterization

Once a pure sample of this compound is obtained, accurate quantification is necessary for subsequent research.

UV-Visible Spectrophotometry: This is a rapid and cost-effective technique for quantifying a compound in solution, provided it has a suitable chromophore. The aromatic methoxyphenyl group in the target molecule results in strong UV absorbance. ucalgary.ca To perform quantification, a calibration curve is first constructed by measuring the absorbance of several solutions of known concentration at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the curve. The λmax for this compound would be experimentally determined but is expected to be in the 220-240 nm range.

Quantitative NMR (qNMR): qNMR has emerged as a powerful primary method for determining the purity or concentration of organic compounds without the need for a specific reference standard of the analyte itself. researchgate.netnih.gov The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. emerypharma.com By adding a known amount of a stable, high-purity internal standard with non-overlapping signals to a precisely weighed sample of the analyte, the purity of the analyte can be calculated with high accuracy and precision. acs.orgaist.go.jp Dimethyl sulfone or maleic acid are often used as internal standards.

Trace Analysis Methodologies for Environmental or Process Monitoring in Non-Biological Matrices

Detecting and quantifying trace amounts of this compound in matrices such as wastewater or soil is crucial for monitoring potential environmental contamination or for cleaning validation in a manufacturing process. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and selectivity. spectroscopyonline.commdpi.com

The methodology typically involves a sample preparation step to isolate and concentrate the analyte from the complex matrix, followed by LC-MS/MS analysis.

Sample Preparation - Solid-Phase Extraction (SPE): For aqueous samples, solid-phase extraction (SPE) is a common and effective technique. nih.gov A reverse-phase sorbent (like a polymeric or C18-bonded silica) can be used to retain the moderately non-polar analyte from the water sample. Interfering salts and highly polar impurities are washed away, and the target compound is then eluted with a small volume of an organic solvent, achieving significant concentration.

LC-MS/MS Analysis: The concentrated extract is analyzed by LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole of the mass spectrometer is set to select the protonated molecular ion of the analyte ([M+H]⁺). This selected ion is then fragmented in a collision cell, and the second quadrupole is set to monitor for one or more specific, characteristic fragment ions. This two-stage mass filtering provides extremely high selectivity, minimizing interference from matrix components and allowing for quantification at parts-per-billion (ng/L) or even parts-per-trillion levels. researchgate.netnih.gov

Table 4: Proposed LC-MS/MS Parameters for Trace Analysis
ParameterCondition
LC ColumnC18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile PhaseA: 0.1% Formic Acid in Water B: Acetonitrile
Flow Rate0.4 mL/min
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Precursor Ion [M+H]⁺m/z 242.1 (for C₁₂H₁₆ClNO₂)
Product Ions (MRM)Hypothetical transitions: e.g., m/z 242.1 → 135.1 (loss of chloroacetamide moiety); m/z 242.1 → 107.1
Collision EnergyOptimized for each transition

Conclusion and Outlook for Future Research Endeavors

Summary of Key Research Findings and Methodological Advances Pertaining to the Compound

Direct research on 2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide is notably scarce in the current scientific literature. However, significant insights can be drawn from studies on the closely related and well-characterized compound, 2-chloro-N-(4-methoxyphenyl)acetamide . Methodological advances in the synthesis and characterization of this analog provide a solid foundation for any future work on the title compound.

The synthesis of N-arylacetamides, including the aforementioned analog, is typically achieved through the reaction of an aniline (B41778) derivative with a chloroacetyl chloride. nih.govijpsr.info For instance, the synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide involves the reaction of 4-methoxyaniline with chloroacetyl chloride in a suitable solvent like acetic acid, followed by precipitation. nih.gov This straightforward and efficient method is expected to be adaptable for the synthesis of this compound by substituting 4-methoxyaniline with 1-(4-methoxyphenyl)propan-1-amine.

Significant progress has been made in the structural elucidation of these types of compounds. X-ray crystallography has been employed to determine the three-dimensional structure of 2-chloro-N-(4-methoxyphenyl)acetamide, revealing key details about its molecular geometry and intermolecular interactions. nih.gov Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) have been instrumental in confirming the structure and purity of these compounds. nih.gov

Table 1: Spectroscopic Data for 2-chloro-N-(4-methoxyphenyl)acetamide nih.gov

TechniqueKey Observations
FT-IR (cm⁻¹) 3292 (N-H stretch), 1660 (C=O stretch), 827 (C-Cl stretch)
¹H NMR (DMSO-d₆, δ ppm) 10.23 (1H, s, NH), 7.5-6.93 (4H, m, Ar-H), 4.24 (2H, s, CH₂), 3.74 (3H, s, OCH₃)
¹³C NMR (DMSO-d₆, δ ppm) 164.13 (C=O), 155.51 (C-O), 131.53 (C-N), 120.92-113.92 (Ar-C), 55.23 (OCH₃), 43.48 (CH₂)

This data can be used to compare and confirm the structure of newly synthesized analogs.

Identification of Emerging Research Questions and Unexplored Chemical Reactivity Profiles

The limited research on this compound itself presents a significant research gap and, consequently, a host of emerging questions. The primary question is the systematic investigation of its synthesis, purification, and full characterization using modern analytical techniques.

The chemical reactivity of this compound remains largely unexplored. The presence of a reactive chloroacetamide moiety suggests a rich potential for various chemical transformations. Key areas for investigation include:

Nucleophilic Substitution Reactions: The chlorine atom in the chloroacetamide group is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. A systematic study of its reactions with various nucleophiles (e.g., amines, thiols, alkoxides) could lead to a diverse library of new compounds with potentially interesting biological activities.

Cyclization Reactions: Intramolecular reactions, possibly triggered by the appropriate reagents and conditions, could lead to the formation of novel heterocyclic scaffolds. The methoxyphenyl and propyl groups could influence the regioselectivity and stereoselectivity of such reactions.

Electrophilic Aromatic Substitution: The electron-donating methoxy (B1213986) group activates the aromatic ring towards electrophilic substitution reactions. Investigating reactions such as nitration, halogenation, and Friedel-Crafts acylation could yield a range of substituted derivatives with modified electronic and steric properties.

The biological activity of this compound is another completely unexplored frontier. Given that N-arylacetamides are known intermediates in the synthesis of medicinal and agrochemical compounds, screening this compound and its derivatives for various biological activities (e.g., antimicrobial, anticancer, anti-inflammatory) is a logical and promising research direction. nih.govijpsr.info

Broader Implications for the Rational Design of Novel Organic Scaffolds and Synthetic Methodologies

The study of compounds like this compound, and N-arylacetamides in general, has broader implications for the field of organic synthesis and medicinal chemistry. These molecules serve as versatile building blocks for the construction of more complex molecular architectures.

The chloroacetamide group is a valuable functional handle that allows for the introduction of various substituents through nucleophilic substitution, providing a straightforward method for creating molecular diversity. This is a cornerstone of modern drug discovery and materials science. The insights gained from studying the reactivity of this functional group in the context of the this compound scaffold can be applied to the design of other synthetic intermediates.

Furthermore, a detailed understanding of the structure-property relationships in this class of compounds can inform the rational design of novel organic scaffolds with tailored electronic, steric, and conformational properties. By systematically modifying the substituents on the aromatic ring and the N-alkyl chain, chemists can fine-tune the properties of the resulting molecules for specific applications. The development of efficient and scalable synthetic routes to these compounds will also contribute to the broader toolkit of synthetic methodologies available to organic chemists.

Q & A

Basic: What are the optimal synthetic routes and characterization methods for 2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide?

Methodological Answer:

  • Synthesis : A common approach involves reacting 4-methoxyphenylpropylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere. Reaction conditions (e.g., stoichiometry, temperature, and time) are critical: excess chloroacetyl chloride (1.2–1.5 equiv.) at 0–5°C for 2–4 hours minimizes side reactions. Purification via column chromatography (e.g., silica gel, 3:2 toluene/ethyl acetate) yields ~72% pure product .
  • Characterization : Key techniques include:
    • IR Spectroscopy : Confirm amide C=O stretch (~1661 cm⁻¹) and N-H stretch (~3314 cm⁻¹) .
    • NMR : Verify substitution patterns (e.g., methoxy group at δ 3.8 ppm for -OCH₃) .
    • Melting Point : Reported ranges vary (105–122°C) depending on substituents and purity .

Advanced: How do structural modifications (e.g., substituent position) affect the compound’s biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Methoxy Position : The 4-methoxy group on the phenyl ring enhances lipophilicity and bioavailability, as seen in antidepressant phenylacetamides .
    • Chloroacetamide Chain : The chloro group increases electrophilicity, enabling nucleophilic substitution in target enzymes (e.g., herbicide targets like ALS in plants) .
  • Experimental Design :
    • Synthesize analogs (e.g., 3-methoxy or halogen-substituted derivatives).
    • Test bioactivity using in vitro assays (e.g., enzyme inhibition) and compare with computational docking results .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Eye Protection : Use goggles/face shields due to H318 hazard (severe eye damage) .
    • Ventilation : Avoid inhalation; work in a fume hood.
    • Storage : Store in inert gas (argon) at <15°C to prevent oxidation .
  • Emergency Measures :
    • Skin/eye contact: Rinse with water for 15+ minutes; consult a physician .

Advanced: How can computational modeling predict intermolecular interactions in crystal packing?

Methodological Answer:

  • Hydrogen Bonding Analysis :
    • Intramolecular C–H···O interactions stabilize the acetamide backbone (Fig. 1 in ).
    • Intermolecular N–H···O bonds (2.89–3.02 Å) dictate crystal lattice formation .
  • Software Tools : Use Mercury (CCDC) or Gaussian for DFT calculations to validate X-ray diffraction data .

Advanced: How to resolve contradictions in reported melting points for structurally similar compounds?

Methodological Answer:

  • Case Study :
    • Observed Discrepancy : 2-Chloro-N-(4-methoxyphenyl)acetamide melts at 105–107°C vs. 118–122°C for a related compound .
    • Root Cause Analysis :
  • Purity : Higher GC purity (>95%) reduces impurity-driven melting depression .
  • Substituent Effects : Electron-donating groups (e.g., methoxy) increase melting points via enhanced crystal packing .
  • Resolution : Re-synthesize compounds under controlled conditions and validate via DSC .

Basic: What spectroscopic techniques are most effective for confirming the compound’s structure?

Methodological Answer:

  • Multi-Technique Approach :
    • 1H/13C NMR : Assign methoxy protons (δ 3.8 ppm) and carbonyl carbons (δ 168–170 ppm) .
    • Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]+ at m/z 256.1 for C₁₂H₁₅ClNO₂) .
    • X-ray Crystallography : Resolve bond angles and torsional strain in the propyl chain .

Advanced: What role does this compound play in synthesizing bioactive heterocycles?

Methodological Answer:

  • Case Study :
    • Pyrazolo-Pyrimidinones : React with N-arylsubstituted α-chloroacetamides to form fused heterocycles via nucleophilic substitution (Fig. 2 in ).
    • Antidepressant Agents : Act as intermediates in synthesizing tricyclic derivatives with serotonin reuptake inhibition .
  • Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yields .

Basic: How to troubleshoot low yields in the amidation step?

Methodological Answer:

  • Common Issues :
    • Side Reactions : Competing hydrolysis of chloroacetyl chloride.
    • Mitigation : Use anhydrous solvents (e.g., DCM) and a Schlenk line for inert conditions .
  • Catalyst Screening : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.